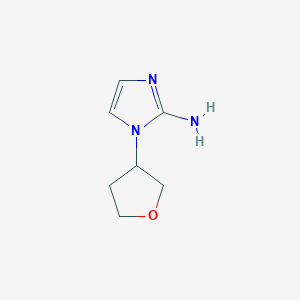

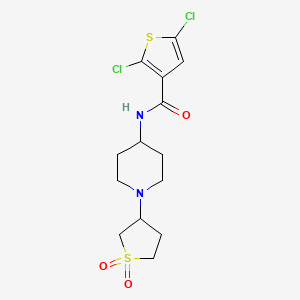

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A novel and practical synthesis of dinotefuran 1, featuring a new access to it from known key intermediate (tetrahydrofuran-3-yl)-methanamine 5, has been achieved through Michael addition reaction of nitromethane to diethyl maleate . An original method was developed for the synthesis of THF labeled selectively with the 13 C isotope at the α-carbon atom .Molecular Structure Analysis

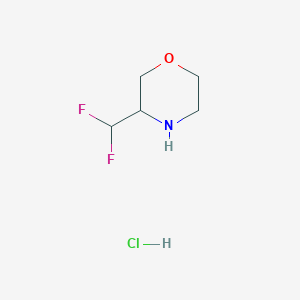

The structure of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group . The molecular formula is C5H11NO .Chemical Reactions Analysis

A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides forms both a C-C and a C-O bond with diastereoselectivities of up to >20:1. The reactions probably proceed via the intramolecular insertion of an olefin into a Pd (Ar) (OR) intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine include a molecular weight of 101.147, a density of 1.0±0.1 g/cm3, and a boiling point of 156.0±13.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Nitrogen-Rich Compounds

Imidazole and related molecules, including 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, are synthesized for their potential applications in nitrogen-rich gas generators. These compounds are known for their high positive heats of formation, contributing significantly to the molecular backbone's energy, making them suitable for energetic applications (Srinivas, Ghule, & Muralidharan, 2014).

Pharmacological Characterization

Research has explored tetrahydrofuran-based compounds with a bicyclic core that provides conformational restriction. These compounds, including variants of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine, have been investigated for their interaction with human histamine receptor subtypes (Bodensteiner, Baumeister, Geyer, Buschauer, & Reiser, 2013).

Magnetic and EPR Studies

The synthesis of a tetranuclear copper(II) complex involving 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine has been studied. Its structure, determined by X-ray diffraction, features imidazolate as bridging ligands, indicating potential applications in magnetic and EPR (Electron Paramagnetic Resonance) studies (Chaudhuri et al., 1993).

Catalysis in Organic Synthesis

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine derivatives have been utilized in catalysis for organic synthesis. The palladium iodide-catalyzed oxidative aminocarbonylation of certain compounds to create functionalized benzimidazoimidazoles highlights the role of these compounds in facilitating complex organic reactions (Veltri et al., 2018).

Wirkmechanismus

While the specific mechanism of action for 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine is not available, related compounds have shown potential use as radiotracers in oncology, antidepressant and antianxiety properties, flame retardant applications, imaging σ1 receptors in the brain, and antifungal applications.

Safety and Hazards

The safety data sheet for a related compound, Tetrahydrofuran, indicates that it is highly flammable and may cause respiratory irritation, serious eye irritation, and is suspected of causing cancer . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

1-(oxolan-3-yl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-7-9-2-3-10(7)6-1-4-11-5-6/h2-3,6H,1,4-5H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRKUSDMCPHQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)

![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2445929.png)